Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride
CAS No.: 1312935-03-7
Cat. No.: VC0163523
Molecular Formula: C10H21ClN4O2
Molecular Weight: 264.754
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312935-03-7 |
|---|---|
| Molecular Formula | C10H21ClN4O2 |
| Molecular Weight | 264.754 |
| IUPAC Name | tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H |
| Standard InChI Key | REZXSTSQBARAEG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Information
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carbamimidoyl substituent. The compound exists as the hydrochloride salt, which influences its solubility and reactivity profiles compared to its free base form.
Basic Identification Information
The compound is characterized by several key identifiers that establish its unique chemical identity, as summarized in the following table:
| Parameter | Information |
|---|---|
| CAS Number | 1312935-03-7 |
| Molecular Formula | C₁₀H₂₁ClN₄O₂ |
| Molecular Weight | 264.75234 g/mol |
| IUPAC Name | tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride |
| PubChem Compound ID | 72207531 |
This compound consists of a piperazine ring system with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen atom and a carbamimidoyl group at the other nitrogen position, with the compound existing as its hydrochloride salt .
Structural Representation Systems
Multiple systems are used to represent the structure of this compound, facilitating its identification and characterization across different chemical databases and research platforms:
| Representation System | Code |
|---|---|
| Standard InChI | InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H |
| Standard InChIKey | REZXSTSQBARAEG-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl |
These standardized notations are crucial for database searches, structure verification, and computational chemistry applications .
Physical and Chemical Properties
Structural Components and Features
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride contains several key structural elements that determine its chemical behavior:
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A six-membered piperazine ring containing two nitrogen atoms in positions 1 and 4
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A tert-butoxycarbonyl (Boc) protecting group attached to one nitrogen
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A carbamimidoyl (amidine) group attached to the other nitrogen
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A hydrochloride salt formation
The presence of the hydrochloride salt affects the compound's solubility profile, making it more water-soluble compared to its free base form. This property is particularly important for pharmaceutical applications where aqueous solubility can impact bioavailability.
Spectroscopic Properties
Spectroscopic data, particularly nuclear magnetic resonance (NMR) data, provides crucial information about the structural configuration of the compound. The 1H NMR spectrum of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride shows characteristic signals that correspond to:
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The tert-butyl group protons appearing as a singlet at approximately 1.4-1.5 ppm
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Piperazine ring protons showing complex patterns between 3.2-3.8 ppm
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Carbamimidoyl protons typically appearing in the downfield region
This spectroscopic profile is valuable for confirming the compound's identity and purity in synthetic procedures and quality control protocols .
Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is primarily determined by its functional groups:
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The Boc protecting group can be selectively removed under acidic conditions, revealing a reactive secondary amine
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The carbamimidoyl group can participate in various nucleophilic and electrophilic reactions
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The piperazine ring provides a rigid scaffold that positions functional groups in specific orientations
These reactive features make the compound valuable in the synthesis of more complex molecules, particularly in medicinal chemistry applications.
Relationship to Similar Compounds
Comparison with the Free Base Form
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (CAS: 153836-14-7), the free base form of the compound, shares the same basic structure but lacks the hydrochloride salt component. This results in significant differences in physical properties:
| Property | Hydrochloride Salt (1312935-03-7) | Free Base (153836-14-7) |
|---|---|---|
| Molecular Formula | C₁₀H₂₁ClN₄O₂ | C₁₀H₂₀N₄O₂ |
| Molecular Weight | 264.75 g/mol | 228.29 g/mol |
| Solubility Profile | Enhanced water solubility | Less water-soluble |
| Stability | Generally more stable in storage | May be less stable |
The free base contains the same functional groups but may exhibit different reactivity patterns due to the absence of protonation at the basic centers .
Related Piperazine Derivatives
The compound belongs to a broader family of functionalized piperazines that serve as important building blocks in medicinal chemistry. Similar compounds include:
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Other Boc-protected piperazine derivatives with various substituents at the 4-position
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Piperazine derivatives with different protecting groups (e.g., Cbz, Fmoc)
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Compounds with modified amidine functionality
The structural similarity to 6,6-Difluoro- Diazepane-1-Carboxylic Acid Tert-Butyl Ester is notable, though this compound features a seven-membered ring system rather than the six-membered piperazine ring .
Applications in Research and Industry
Role in Medicinal Chemistry
Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting various receptors and enzymes. The piperazine scaffold is found in numerous pharmaceuticals, and this particular derivative offers convenient handles for further functionalization.
The compound can be utilized in the development of:
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Enzyme inhibitors
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Receptor modulators
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Novel antibacterial agents
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CNS-active compounds
Synthetic Applications
In organic synthesis, the compound functions as a building block that can be elaborated to create more complex molecular architectures. Its value derives from:
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The orthogonal reactivity of its functional groups
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The conformational constraints imposed by the piperazine ring
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The ability to selectively unmask the protected amine under controlled conditions
These features make it particularly useful in convergent synthesis strategies where selective reactivity is essential.
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